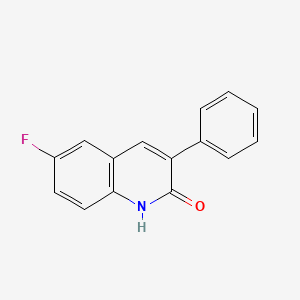
6-Fluoro-3-phenyl-2-quinolinol
概要
説明
6-Fluoro-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C15H10FNO and a molecular weight of 239.24 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学的研究の応用
6-Fluoro-3-phenyl-2-quinolinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
Target of Action
It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, which share a similar structure, work by inhibiting bacterial dna-gyrase, thereby preventing bacterial reproduction .
Biochemical Pathways
Fluoroquinolones, which share a similar structure, are known to affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .
Result of Action
Fluoroquinolones, which share a similar structure, are known to have a high level of antibacterial activity .
将来の方向性
生化学分析
Biochemical Properties
6-Fluoro-3-phenyl-2-quinolinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of bacterial DNA replication and ultimately bacterial cell death . Additionally, this compound has been found to form complexes with metals, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound inhibits DNA-gyrase, leading to the disruption of DNA replication and transcription . This results in the inhibition of bacterial growth and proliferation. In mammalian cells, this compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DNA-gyrase in bacterial cells, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by the fluorine atom at the 6-position of the quinoline ring, which enhances the compound’s affinity for the enzyme . In mammalian cells, this compound inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in bacterial cells where it can lead to the development of resistance over time . In in vitro studies, the compound has been shown to maintain its inhibitory effects on DNA-gyrase and topoisomerase II for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity to mammalian cells . Studies have shown that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . In animal models, high doses of this compound have been associated with liver and kidney toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . The metabolic pathways of this compound can influence its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by its ability to cross the nuclear membrane and bind to nuclear proteins . Additionally, this compound can undergo post-translational modifications that direct it to specific subcellular compartments . These modifications can influence the compound’s activity and its interactions with other biomolecules .
準備方法
The synthesis of 6-Fluoro-3-phenyl-2-quinolinol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the quinoline ring system . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
6-Fluoro-3-phenyl-2-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
6-Fluoro-3-phenyl-2-quinolinol can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its fluorine atom and phenyl group contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
6-fluoro-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLQAZCROBIELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653637 | |
| Record name | 6-Fluoro-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-37-6 | |
| Record name | 6-Fluoro-3-phenyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


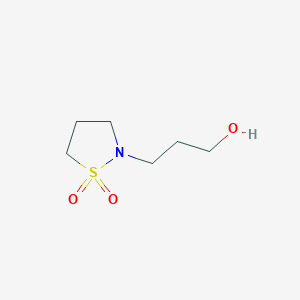
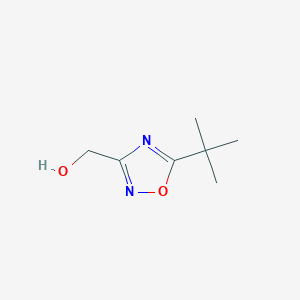
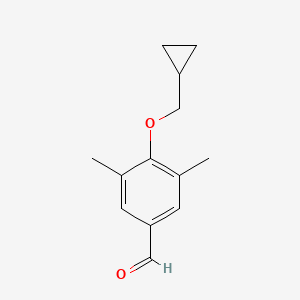
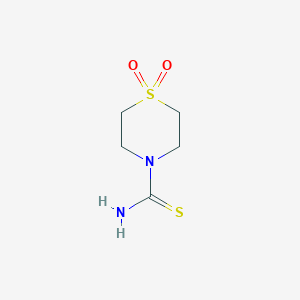
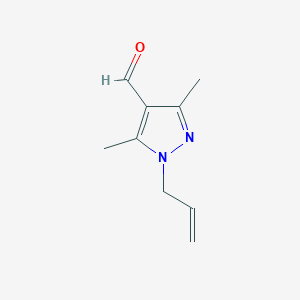
![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
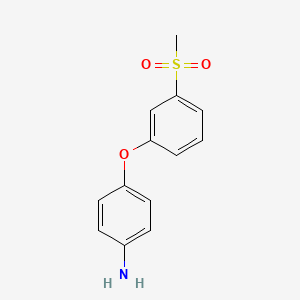
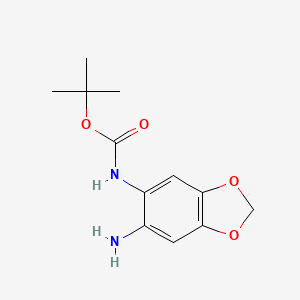
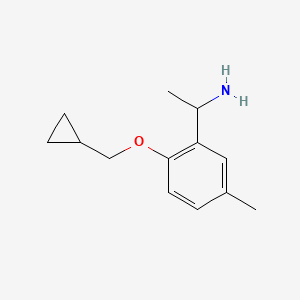
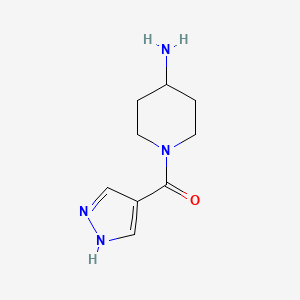
![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
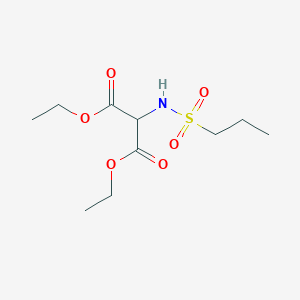
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)
